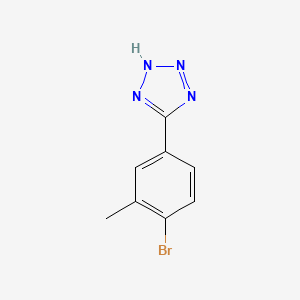

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole

Descripción

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole (CAS: 50907-23-8) is a heterocyclic compound with the molecular formula C₇H₅BrN₄ and a molecular weight of 225.05 g/mol . It features a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 5-position with a 4-bromo-3-methylphenyl group. The compound is a solid with a melting point of 260°C (decomposition) . Tetrazoles are widely studied for their diverse applications, including use as ligands in coordination chemistry, intermediates in pharmaceuticals, and high-energy materials .

Structure

2D Structure

Propiedades

IUPAC Name |

5-(4-bromo-3-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLFFBPGGMFGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NNN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277807 | |

| Record name | 5-(4-Bromo-3-methylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-34-2 | |

| Record name | 5-(4-Bromo-3-methylphenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromo-3-methylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cycloaddition of Aromatic Nitriles with Sodium Azide

- The classical approach involves reacting 4-bromo-3-methylbenzonitrile with sodium azide under catalytic conditions to induce a [2+3] cycloaddition, forming the tetrazole ring.

- Catalysts such as zinc salts, iodine, or silica-supported sodium hydrogen sulfate are commonly employed to enhance reaction rates and yields.

- Solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are frequently used to dissolve the reagents and facilitate the ring closure.

One-Pot Multi-Component Reactions

- Recent advances have demonstrated one-pot multi-component condensation reactions that combine aromatic aldehydes, malononitrile, and sodium azide to form substituted tetrazoles efficiently.

- This method employs tandem Knoevenagel condensation followed by 1,3-dipolar cycloaddition, often under solvent-free or microwave-assisted conditions, providing eco-friendly and high-yield synthesis.

- Although these methods have been demonstrated for various aromatic aldehydes, adaptation to 4-bromo-3-methyl-substituted substrates is feasible.

Palladium-Catalyzed Cross-Coupling and Hydrogenolysis

- A modular approach involves Suzuki coupling of 5-bromotetrazole with arylboronic acids, followed by hydrogenolysis to yield 5-aryl-2H-tetrazoles.

- This method allows the introduction of the 4-bromo-3-methyl-phenyl group by selecting the appropriate boronic acid.

- The procedure includes Pd-catalyzed coupling in toluene with cesium carbonate as base, followed by hydrogenation with palladium on carbon under mild conditions.

- This approach is scalable and requires minimal purification steps, enhancing practical synthesis.

Detailed Synthetic Procedure Examples

| Method | Starting Materials | Catalyst/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cycloaddition of 4-bromo-3-methylbenzonitrile with NaN₃ | 4-Bromo-3-methylbenzonitrile, Sodium azide | Zinc salts or iodine catalyst, 70-80°C | DMF or NMP | 60-85 | Classical method, requires careful control of temperature and catalyst loading |

| One-pot multi-component condensation | 4-Bromo-3-methylbenzaldehyde, malononitrile, sodium azide | Microwave or solvent-free, no catalyst needed | Solvent-free or DMF | 70-90 | Eco-friendly, rapid synthesis, adaptable to various substituents |

| Suzuki coupling and hydrogenolysis | 5-Bromotetrazole, 4-bromo-3-methylphenylboronic acid | Pd catalyst (XPhos Pd G3), Cs₂CO₃, H₂, Pd/C | Toluene, ethanol | >50 | Modular, scalable, minimal purification, suitable for library synthesis |

Research Findings and Optimization

- Catalyst Effects: Zinc salts and iodine catalysts promote efficient ring closure in nitrile-azide cycloaddition, with zinc(II) bromide also facilitating bromination steps when required.

- Solvent Influence: Polar aprotic solvents like DMF and NMP enhance solubility and reaction rates for tetrazole formation.

- Temperature and Time: Elevated temperatures (70-100°C) and reaction times of several hours optimize yields.

- Green Chemistry Advances: Microwave-assisted and solvent-free methods reduce reaction times and environmental impact while maintaining high yields.

- Computational Studies: Density Functional Theory (DFT) simulations support the mechanistic understanding of tetrazole ring formation and electronic properties of the final compounds, aiding in reaction optimization.

Notes on Structural and Physical Properties

- The this compound molecule exhibits resonance stabilization in the tetrazole ring, contributing to its stability.

- Crystallographic studies of related bromotetrazoles show monoclinic crystal systems with planar stacking, which may influence solid-state properties relevant for applications.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nitrile-Azide Cycloaddition | Direct ring closure from nitrile and azide | High yield, well-established | Requires catalysts, elevated temp |

| One-Pot Multi-Component Condensation | Tandem Knoevenagel and cycloaddition | Eco-friendly, solvent-free options | May need substrate optimization |

| Pd-Catalyzed Suzuki Coupling | Modular synthesis from boronic acids | Scalable, minimal purification | Requires Pd catalyst and hydrogen |

Análisis De Reacciones Químicas

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can undergo Suzuki or Heck coupling reactions to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases like sodium hydride for substitution reactions. Major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antihypertensive Activity

Recent studies have explored the use of tetrazole derivatives as angiotensin II receptor blockers (ARBs). A notable case involved the synthesis of ester derivatives based on 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid. These derivatives exhibited significant antihypertensive activity, outperforming their parent compounds in lowering blood pressure, indicating the potential of tetrazole moieties in cardiovascular therapeutics .

Bioisosterism in Drug Design

Tetrazoles are often used as bioisosteric replacements for carboxylic acids due to their similar physicochemical properties. The compound 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole has been investigated for its ability to mimic carboxylic acids while providing enhanced metabolic stability and improved pharmacokinetic profiles. This characteristic is particularly valuable in lead optimization during drug development .

Fungicidal Properties

The compound has shown promising antifungal activity in various studies. For instance, it was tested against several fungal strains using a concentration of 50 µg/mL in potato dextrose agar (PDA) medium. Results indicated a notable inhibition of fungal growth, suggesting its potential as an effective fungicide in agricultural applications .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including microwave-assisted techniques which enhance yield and reduce reaction time. A typical synthetic route involves the reaction of 4-bromobenzonitrile with sodium azide under controlled conditions to form the desired tetrazole derivative .

Table 1: Synthesis Conditions for this compound

| Reactants | Conditions | Yield (%) |

|---|---|---|

| 4-Bromobenzonitrile + NaN₃ | Reflux in DMF | 95 |

| Tetrabutylammonium fluoride + TMSN₃ | Stirring at 85 °C for 18 h | 97.2 |

In Vitro Studies

Biological evaluations have demonstrated that compounds containing the tetrazole ring exhibit enhanced stability and bioactivity compared to their non-tetrazole counterparts. Studies have highlighted their ability to interact with various biological targets, including enzymes and receptors involved in disease pathways .

Mecanismo De Acción

The mechanism of action of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to biological targets and modulate their activity.

Comparación Con Compuestos Similares

Structural Analogs with Bromophenyl Substitutions

Compound 6m : 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Molecular Formula : C₂₂H₁₅BrN₄OS

- Molecular Weight : 461.36 g/mol

- Key Features : Incorporates a benzoxazole ring and a triazole-thione moiety. The IR spectrum shows NH (3319 cm⁻¹) and C=S (1212 cm⁻¹) stretches, indicating hydrogen-bonding and thiocarbonyl groups .

Compound 32 : 5-(4-Bromophenyl)-2-(1-(6-methoxynaphthalen-2-yl)ethyl)-2H-tetrazole

- Molecular Formula : C₂₀H₁₇BrN₄O

- Molecular Weight : 425.28 g/mol

- Key Features : Synthesized via Ru-catalyzed decarboxylative N-alkylation. The ¹H NMR spectrum shows aromatic protons at δ 8.07–7.97 ppm and a methoxy group at δ 3.90 ppm .

Halogen-Substituted Derivatives

Compounds 4 and 5 : Chloro vs. Bromo Isostructural Derivatives

- Key Features : Isostructural 4-chloro and 4-bromo derivatives of thiazole-triazole hybrids were compared. The bromo analog exhibits stronger intermolecular halogen bonding due to the larger atomic radius of bromine, influencing crystal packing and therapeutic interactions .

- Comparison : Bromine’s higher polarizability may enhance binding to biological targets compared to chlorine .

Electron-Withdrawing vs. Electron-Donating Substituents

5-(4-Methyl-3-nitrophenyl)-1H-tetrazole

- Molecular Formula : C₈H₇N₅O₂

- Molecular Weight : 205.17 g/mol

- Key Features: The nitro group (-NO₂) is strongly electron-withdrawing, increasing the tetrazole’s acidity (pKa ~3–4) compared to bromo/methyl-substituted analogs .

- Comparison : Enhanced acidity makes nitro-substituted tetrazoles better ligands for metal coordination in MOFs (metal-organic frameworks) .

5-(Fluorodinitromethyl)-2H-tetrazole (HFDNTz)

- Molecular Formula : CHFN₅O₄

- Molecular Weight : 203.04 g/mol

- Key Features : A high-energy material with an oxygen balance (OB) of 29.4% , synthesized via cycloaddition. Exhibits thermal stability up to 150°C but high sensitivity to impact .

- Comparison: Unlike bromophenyl-tetrazole, HFDNTz is optimized for energetic applications (e.g., propellants) due to its explosophore (-CF(NO₂)₂) group .

Pharmacologically Active Tetrazoles

Racecadotril-Tetrazole-Amino Acid Derivatives (15a–l)

- Key Features: These derivatives exhibit higher antinociceptive activity than reference compounds like 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole in hot-plate tests .

- Comparison : While 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole lacks direct pharmacological data, its bromophenyl group may similarly enhance lipophilicity and target binding .

Actividad Biológica

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a synthetic organic compound belonging to the tetrazole class, characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. The compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The unique structure of this compound, featuring a bromine atom and a methyl group on the phenyl ring, enhances its interaction with biological targets. The tetrazole moiety acts as a bioisostere for carboxylic acids, which is beneficial for drug design, improving metabolic stability and bioavailability.

The mechanism of action for this compound involves its ability to interact with specific enzymes or receptors. The compound can inhibit enzyme function or modulate signaling pathways by mimicking natural substrates. This interaction is crucial in various biological contexts, particularly in antimicrobial and anticancer activities.

Antibacterial Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant antibacterial properties. For instance, this compound has shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The compound's structural features contribute to its ability to disrupt bacterial cell function.

| Compound | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| This compound | E. coli, Bacillus cereus, Pseudomonas aeruginosa | Significant inhibition observed |

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The results indicate that the compound can effectively inhibit fungal growth, making it a candidate for further development in antifungal therapies.

| Compound | Fungal Strains Tested | Activity Observed |

|---|---|---|

| This compound | C. albicans, A. niger | Moderate inhibition |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (CCRF-CEM). The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| MCF-7 | 15.0 | Significant cytotoxicity observed |

| CCRF-CEM | 12.5 | Induction of apoptosis noted |

Case Studies

- Antibacterial Evaluation : A study assessed the antibacterial efficacy of various tetrazole derivatives, including this compound, against common pathogens. Results indicated that the compound exhibited a broad spectrum of activity comparable to standard antibiotics.

- Anticancer Research : In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle modulation.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. Alternatively, Ru-catalyzed decarboxylative alkylation has been employed for regioselective N-alkylation of tetrazoles. Key factors include solvent choice (e.g., DMSO for cycloaddition, ethanol for alkylation), reaction time (18 hours for cycloaddition vs. 4 hours for alkylation), and purification methods (e.g., column chromatography or recrystallization). Yields range from 65% (cycloaddition) to higher efficiency in metal-catalyzed methods .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR and HMBC 2D NMR confirm regioselectivity and substituent positions.

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) and ORTEP-III for visualization resolve bond lengths, angles, and crystal packing.

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What biological activities are associated with tetrazole derivatives like this compound?

- Methodological Answer : Tetrazoles act as bioisosteres for carboxylic acids, enhancing metabolic stability. Specific activities include:

- Enzyme inhibition : Carbamylation of catalytic residues (e.g., Ser129 in human monoacylglycerol lipase) via covalent bonding.

- Antimicrobial/anti-inflammatory potential : Structural analogs with biphenyl groups show enhanced binding to bacterial targets. Activity is assessed via enzyme kinetics (IC₅₀) and microbial growth assays .

Advanced Research Questions

Q. How does regioselectivity impact the alkylation of 5-substituted tetrazoles, and what strategies optimize N1 vs. N2 selectivity?

- Methodological Answer : Regioselectivity is influenced by steric/electronic effects and catalyst choice. For example, Ru-based catalysts favor N1-alkylation due to π-backbonding interactions with the tetrazole ring. Solvent polarity (e.g., acetonitrile vs. THF) and temperature further modulate selectivity. Computational modeling (DFT) predicts transition states to guide synthetic design .

Q. What structural insights can be gained from hydrogen bonding and graph set analysis in crystallographic studies of this compound?

- Methodological Answer : Hydrogen bonding patterns (e.g., C–H···N or N–H···Br interactions) are analyzed using graph set notation (e.g., R₂²(8) motifs). SHELXL refines H-bond distances and angles, while Etter’s rules predict packing motifs. Such analysis reveals supramolecular architectures (e.g., dimers or chains) impacting solubility and stability .

Q. How does this compound interact with enzymatic active sites, and what covalent modification mechanisms are observed?

- Methodological Answer : Mechanistic studies (e.g., mass spectrometry and X-ray crystallography) identify covalent adducts. For instance, the tetrazole ring reacts with Ser residues in hydrolases, forming stable carbamates. Kinetic assays (e.g., pre-steady-state inhibition) and mutagenesis (e.g., Ser129Ala mutants) validate target engagement .

Q. What challenges arise in scaling up synthesis, and how can solubility/purification be optimized?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (DMSO) for cycloaddition or ethanol for Schlenk techniques.

- Purification : Silica gel chromatography (hexane/EtOAc gradients) resolves regioisomers. Recrystallization in water-ethanol mixtures improves purity.

- Scale-up risks : Exothermic azide reactions require controlled temperature and inert atmospheres .

Q. Can computational models predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock/Vina) and MD simulations assess binding to targets like hMGL or COX-2. QSAR models correlate substituent effects (e.g., bromo vs. methyl groups) with IC₅₀. Charge distribution maps (Mulliken analysis) guide rational design of analogs with improved affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.